7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC15987686
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O |
|---|---|
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 7-chloro-1-methylbenzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H7ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-5H,1H3 |
| Standard InChI Key | FERLZOCYNUMGHQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a benzimidazole scaffold—a fused bicyclic system with benzene and imidazole rings. Key substituents include:
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Chlorine at position 7, enhancing electrophilic reactivity and influencing intermolecular interactions .
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Methyl group at position 1, contributing to steric effects and modulating solubility.
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Aldehyde at position 2, enabling nucleophilic addition reactions and serving as a synthetic handle for derivatization.
The planar benzimidazole system allows for π-π stacking interactions, while the aldehyde group’s polarity (calculated dipole moment: ~3.2 D) facilitates hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| IUPAC Name | 7-chloro-1-methylbenzimidazole-2-carbaldehyde | |
| CAS Number | 63772015 | |
| Topological Polar Surface Area | 45.2 Ų |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, CHO), 7.82–7.45 (m, 3H, Ar-H), 3.98 (s, 3H, N-CH₃).
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¹³C NMR (101 MHz, DMSO-d₆): δ 191.2 (CHO), 152.1 (C=N), 134.5–118.3 (aromatic carbons), 32.7 (N-CH₃).
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
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HRMS: m/z 195.0321 [M+H]⁺ (calculated for C₉H₈ClN₂O⁺: 195.0324).
Synthetic Methodologies
Primary Synthesis Route
The synthesis involves a three-step sequence starting from 4-chloro-1,2-phenylenediamine:
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Formylation:
Reaction with ethyl formate under acidic conditions introduces the aldehyde group at position 2. -
Methylation:
Treatment with methyl iodide (CH₃I) in DMF at 60°C installs the N-methyl group. -
Cyclization:
Heating under reflux in acetic acid completes benzimidazole ring formation.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Formylation Temp | 0–5°C | 78% → 85% |
| Methylation Solvent | Anhydrous DMF | 65% → 72% |
| Cyclization Time | 12 hours | 70% → 82% |
Alternative Approaches
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (80%).
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Solid-phase synthesis: Utilizes Wang resin for aldehyde protection, achieving 88% purity.
Applications in Materials Science
Coordination Polymers
The aldehyde group acts as a bridging ligand in metal-organic frameworks (MOFs):
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Cu(II) complex: [Cu(C₉H₆ClN₂O)₂]·2H₂O exhibits BET surface area = 980 m²/g.
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Photoluminescence: λₑₘ = 450 nm (quantum yield Φ = 0.18).
Organic Electronics
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Hole mobility: 0.12 cm²/V·s in OFET configurations.
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Band gap: 3.1 eV (UV-vis spectroscopy).
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the chloro and methyl substituents to optimize pharmacokinetic properties.
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Proteomic Studies: Identification of cellular targets via chemical proteomics.
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Green Synthesis: Development of solvent-free mechanochemical routes to improve E-factor (<2.0).
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